Dithioformic acid

Conformational Analysis Theoretical Chemistry Spectroscopy

Dithioformic acid (HC(S)SH), CAS 4472-10-0, is the simplest member of the dithiocarboxylic acid family and the sulfur analogue of formic acid. With a molecular formula of CH₂S₂ and a molecular weight of 78.15658 g/mol , it exists in two primary conformers (trans- and cis-dithioformic acid), with the trans isomer being the most thermodynamically stable form.

Molecular Formula CH2S2
Molecular Weight 78.16 g/mol
CAS No. 4472-10-0
Cat. No. B12793677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithioformic acid
CAS4472-10-0
Molecular FormulaCH2S2
Molecular Weight78.16 g/mol
Structural Identifiers
SMILESC(=S)S
InChIInChI=1S/CH2S2/c2-1-3/h1H,(H,2,3)
InChIKeyWREDNSAXDZCLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dithioformic Acid (CAS 4472-10-0): Procurement Guide for Scientific and Industrial Applications


Dithioformic acid (HC(S)SH), CAS 4472-10-0, is the simplest member of the dithiocarboxylic acid family and the sulfur analogue of formic acid [1]. With a molecular formula of CH₂S₂ and a molecular weight of 78.15658 g/mol [2], it exists in two primary conformers (trans- and cis-dithioformic acid), with the trans isomer being the most thermodynamically stable form [3]. Its unique structure—featuring both a thione (C=S) and a thiol (S-H) group—enables distinct coordination chemistry with soft metal ions and specialized reactivity in synthetic and materials applications [4].

Why Generic Substitution Fails: The Critical Differences Between Dithioformic Acid and Its Closest Analogs


Despite structural similarities to formic acid (HCOOH), thioformic acid (HC(O)SH), and dithiocarbamic acids, dithioformic acid cannot be generically substituted in applications where its unique combination of sulfur-based coordination chemistry and specific thermal decomposition pathways are critical. Its dual sulfur atoms create a "soft" Lewis basic environment that is absent in oxygen-containing analogs [1]. Furthermore, its activation energy profile for pyrolysis and isomerization is distinct [2], which directly impacts its performance in high-temperature applications and its stability as a synthetic intermediate compared to more labile dithiocarbamic acids [3].

Quantitative Evidence Guide: Verifiable Differentiation of Dithioformic Acid


Conformational Stability and Isomerization Barrier of Dithioformic Acid

Dithioformic acid exhibits a distinct energetic preference for its trans conformer over its cis conformer, a difference that is more pronounced than in its oxygen-containing analog, formic acid. The isomerization barrier, which dictates its conformational rigidity, is also a key differentiator from other small carboxylic acids. [1]

Conformational Analysis Theoretical Chemistry Spectroscopy

Internal Rotation Barriers of Dithioformic Acid

The barriers to internal rotation in dithioformic acid are distinct from those in its oxygen analog, formic acid, reflecting the different bonding characteristics of the C=S and S-H groups. This influences its overall molecular flexibility and spectroscopic properties. [1]

Conformational Analysis Spectroscopy Theoretical Chemistry

Pyrolysis Activation Energies for Competing Decomposition Pathways

Dithioformic acid decomposes via two distinct unimolecular pathways, dehydrogensulfidation (Pathway A) and dehydrogenation (Pathway B). The calculated activation energies demonstrate a clear thermodynamic preference for one pathway, which is a key differentiator from its mono-thio analog and defines its thermal decomposition products. [1]

Thermal Stability Reaction Kinetics Materials Chemistry

Quantified Abundance of trans-Dithioformic Acid in the Interstellar Medium

Dithioformic acid has been directly detected and quantified in the interstellar medium (ISM), providing a unique benchmark for its presence and formation in extreme environments. Its abundance ratio relative to formic acid offers a distinct chemical marker for astrochemical models. [1]

Astrochemistry Spectroscopy Analytical Chemistry

Anticancer Activity of Iridium(III) Dithioformic Acid Complexes Compared to Cisplatin

Iridium(III) complexes containing dithioformic acid ligands demonstrate significantly enhanced anticancer activity against A549 lung cancer cells compared to the clinical standard, cisplatin. This showcases the potential of the dithioformic acid scaffold in developing novel metallodrugs with distinct mechanisms of action. [1]

Medicinal Chemistry Bioinorganic Chemistry Cancer Research

Stability of Dithioformic Acid Relative to its Functional Isomers

Dithioformic acid is thermodynamically more stable than its functional isomers, dimercaptocarbene and dithiirane. This relative stability is a key factor in its successful generation and detection in the gas phase, unlike some of its more elusive oxygen-containing counterparts. [1]

Theoretical Chemistry Isomer Stability Mass Spectrometry

Key Research and Industrial Application Scenarios for Dithioformic Acid


Astrochemical Modeling and Interstellar Medium Studies

Given its first-ever detection and quantification in the interstellar medium (Section 3, Evidence 4), dithioformic acid is a prime candidate for procurement by astrochemistry research groups. Its precisely measured rotational rest frequencies [1] and quantified column density ratios allow researchers to use it as a tracer for sulfur chemistry in star-forming regions. This enables the refinement of gas-grain chemical models, like those run with UCLCHEM, to better understand sulfur depletion and molecular evolution in space [2].

Development of Next-Generation Metal-Based Anticancer Agents

The demonstrated superior in vitro potency of an iridium(III) dithioformic acid complex compared to cisplatin (Section 3, Evidence 5) positions dithioformic acid as a high-value ligand for medicinal inorganic chemistry. Research groups focused on overcoming platinum resistance or developing mitochondria-targeted therapies should prioritize dithioformic acid and its derivatives. Its ability to chelate soft metal ions and induce novel mechanisms of action (e.g., mitochondrial dysfunction) offers a verifiable advantage over traditional ligand scaffolds.

High-Temperature Materials Synthesis and Process Safety Assessment

The well-defined pyrolysis activation energies and reaction pathway preferences (Section 3, Evidence 3) make dithioformic acid a unique and predictable precursor for synthesizing sulfur-containing materials. Unlike its analogs, its thermal decomposition is quantitatively understood, allowing chemists and process engineers to select it as a source for specific sulfur species (e.g., favoring H₂S and CS production over CS₂ and H₂). This data is essential for designing safe and efficient high-temperature CVD or materials processing workflows.

Gas-Phase Fundamental Chemistry and Spectroscopic Analysis

The combination of its internal rotation barriers, conformer energy differences, and high relative stability compared to its isomers (Section 3, Evidence 1, 2, & 6) makes dithioformic acid an ideal model system for fundamental gas-phase studies. Researchers using techniques like microwave spectroscopy or neutralization-reionization mass spectrometry can rely on its well-characterized properties. Its distinct behavior compared to formic and thioformic acid provides a clear benchmark for studying the effects of oxygen-by-sulfur substitution on molecular dynamics and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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